
N-(2-aminoethyl)-2-sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-2-mercaptoacetamide is an organic compound that features both an amino group and a thiol group. This dual functionality makes it a versatile molecule in various chemical reactions and applications. The compound is of interest in fields such as medicinal chemistry, biochemistry, and materials science due to its potential reactivity and binding properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-aminoethyl)-2-mercaptoacetamide can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetamide with ethylenediamine, followed by the introduction of a thiol group using thiourea under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-chloroacetamide reacts with ethylenediamine to form N-(2-aminoethyl)-2-chloroacetamide.
Step 2: N-(2-aminoethyl)-2-chloroacetamide is then treated with thiourea in the presence of a base such as sodium hydroxide to yield N-(2-aminoethyl)-2-mercaptoacetamide.
Industrial Production Methods
In an industrial setting, the production of N-(2-aminoethyl)-2-mercaptoacetamide may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminoethyl)-2-mercaptoacetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides such as N,N’-bis(2-aminoethyl)-2,2’-dithioacetamide.
Reduction: Ethylenediamine and mercaptoacetic acid.
Substitution: Various substituted amides and thioethers.
Applications De Recherche Scientifique
N-(2-aminoethyl)-2-mercaptoacetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which N-(2-aminoethyl)-2-mercaptoacetamide exerts its effects involves its ability to form stable complexes with metal ions and its reactivity with nucleophiles and electrophiles. The amino and thiol groups can interact with various molecular targets, including enzymes and receptors, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in its silane functionality.
N-(2-aminoethyl)-1-aziridineethanamine: Contains an aziridine ring, making it more reactive in certain conditions.
Uniqueness
N-(2-aminoethyl)-2-mercaptoacetamide is unique due to its combination of amino and thiol groups, which provides a distinct reactivity profile. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one functional group.
Propriétés
Numéro CAS |
62-47-5 |
|---|---|
Formule moléculaire |
C4H10N2OS |
Poids moléculaire |
134.20 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C4H10N2OS/c5-1-2-6-4(7)3-8/h8H,1-3,5H2,(H,6,7) |
Clé InChI |
TZUUVDLWMJGBND-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
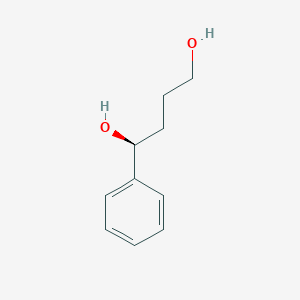
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
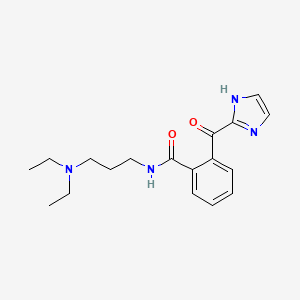
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)
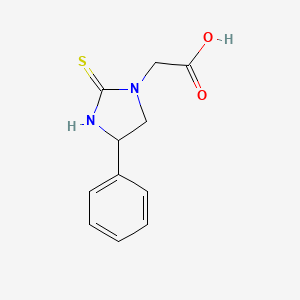
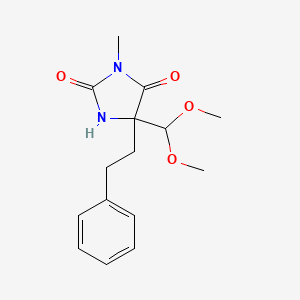
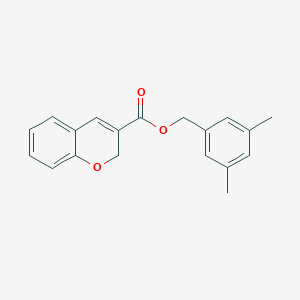
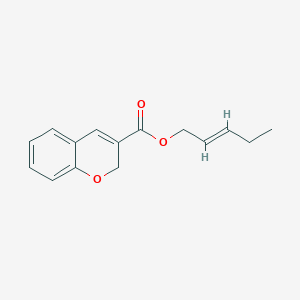
![4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)

